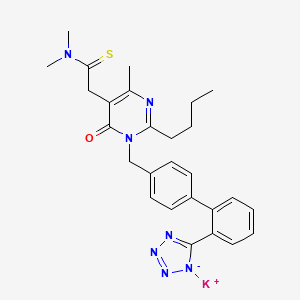

Fimasartan potassium anhydrous

Description

Contextualization within Angiotensin II Receptor Blockers (ARBs) Research

Fimasartan (B1672672) is the ninth approved angiotensin II receptor blocker (ARB). researchgate.net ARBs represent a critical class of therapeutic agents that modulate the renin-angiotensin-aldosterone system (RAAS). The primary mechanism of action for ARBs involves the selective blockade of the angiotensin II type 1 (AT1) receptor. wikipedia.orgdrugbank.com Angiotensin II, a key effector peptide in the RAAS, exerts potent vasoconstrictive effects and stimulates aldosterone (B195564) secretion, leading to sodium and water retention. wikipedia.orgnih.gov By antagonizing the AT1 receptor, fimasartan inhibits these actions, resulting in vasodilation and a reduction in blood volume. wikipedia.orgnih.gov

Fimasartan distinguishes itself within the ARB class through its molecular structure, which is a pyrimidin-4(3H)-one derivative of losartan (B1675146) where the imidazole (B134444) ring has been replaced. researchgate.nettandfonline.com This structural modification is reported to contribute to its high potency and long duration of action. researchgate.net Research indicates that fimasartan exhibits insurmountable antagonism, meaning it binds to the AT1 receptor in a non-competitive manner, which can lead to a more sustained and potent effect compared to competitive antagonists. tandfonline.comnih.gov

Research Significance of Fimasartan Potassium Anhydrous in Drug Discovery and Development

The journey of fimasartan from a synthetic derivative to a marketed drug underscores its significance in drug discovery. It was selected from numerous candidates following extensive in vitro and in vivo screening studies. nih.gov The development process involved comprehensive non-clinical and clinical studies to establish its pharmacodynamic and pharmacokinetic profiles. nih.gov

A key aspect of its development was the establishment of its pharmacokinetic properties. Studies in healthy subjects have shown that oral fimasartan is rapidly absorbed, with time to peak plasma concentration (Tmax) ranging from 0.5 to 3 hours. moph.go.thfda.gov.ph The terminal half-life is reported to be between 5 and 16 hours. moph.go.thfda.gov.ph The absolute bioavailability of oral fimasartan has been estimated to be approximately 19%. moph.go.th A notable characteristic is its primary elimination pathway; the majority of the drug is eliminated unchanged in the bile, with less than 3% excreted in the urine. researchgate.netnih.govdovepress.com This pharmacokinetic profile suggests minimal need for dosage adjustments in certain patient populations.

Metabolism studies have identified that CYP3A4 is the main enzyme involved in the metabolism of fimasartan. moph.go.th However, the parent drug accounts for over 90% of the circulating moieties in plasma, indicating that its pharmacological activity is primarily driven by the unchanged compound. nih.govfda.gov.ph

Table 1: Key Pharmacokinetic Parameters of Fimasartan

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 3 hours | moph.go.thfda.gov.ph |

| Terminal Half-life (t1/2) | 5 - 16 hours | moph.go.thfda.gov.ph |

| Absolute Bioavailability | ~19% | moph.go.th |

| Primary Elimination Route | Biliary excretion | researchgate.netdovepress.com |

| Primary Metabolizing Enzyme | CYP3A4 | moph.go.th |

Key Research Avenues and Future Perspectives for Fimasartan Potassium Anhydrous

Current and future research on fimasartan extends beyond its primary approved use. Preclinical studies have unveiled potential pleiotropic effects, suggesting broader therapeutic applications. These studies have explored its anti-inflammatory, organ-protective, and anti-atherosclerotic properties. tandfonline.comtci-thaijo.org

Organ Protection:

Cardioprotection: Animal models have demonstrated that fimasartan can reduce cardiac hypertrophy, fibrosis, and remodeling. wikipedia.org It has shown protective effects in models of myocardial infarction and doxorubicin-induced cardiotoxicity. researchgate.nettci-thaijo.org

Renoprotection: Research indicates that fimasartan may protect against renal inflammation and fibrosis. medsci.org Studies in mice with unilateral ureteral obstruction showed that fimasartan's beneficial effects could be linked to the upregulation of the Nrf2 antioxidant pathway. medsci.orgkjpp.net

Neuroprotection: Preclinical studies in animal models of ischemic stroke have suggested that fimasartan may have neuroprotective effects. tci-thaijo.orgwiley.com

Anti-inflammatory and Anti-senescence Effects:

Fimasartan has been shown to possess anti-inflammatory properties. tci-thaijo.org For instance, it has been found to reduce neointimal formation and inflammation following arterial injury in animal models. nih.gov

Recent research has investigated the role of fimasartan in mitigating cellular senescence. Studies on human coronary artery smooth muscle cells have shown that fimasartan can inhibit angiotensin II-induced cellular senescence by interfering with the CYR61 signaling pathway. snu.ac.krnih.gov

Future Directions: The promising results from preclinical studies on the pleiotropic effects of fimasartan warrant further investigation in clinical settings. tandfonline.comnih.gov Future research is likely to focus on:

Elucidating the precise molecular mechanisms underlying its organ-protective and anti-inflammatory effects.

Conducting clinical trials to evaluate the efficacy of fimasartan in conditions such as heart failure, chronic kidney disease, and neurovascular disorders.

Exploring the potential benefits of fimasartan in reducing blood pressure variability, which is an independent risk factor for cardiovascular events.

The continued exploration of these research avenues will be crucial in fully understanding the therapeutic potential of fimasartan potassium anhydrous.

Structure

3D Structure of Parent

Properties

CAS No. |

1402813-38-0 |

|---|---|

Molecular Formula |

C27H30KN7OS |

Molecular Weight |

539.7 g/mol |

IUPAC Name |

potassium;2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide |

InChI |

InChI=1S/C27H30N7OS.K/c1-5-6-11-24-28-18(2)23(16-25(36)33(3)4)27(35)34(24)17-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-32-30-26;/h7-10,12-15H,5-6,11,16-17H2,1-4H3;/q-1;+1 |

InChI Key |

OCKQGXSJNJCCDO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CC(=S)N(C)C)C.[K+] |

Origin of Product |

United States |

Synthetic Chemistry and Process Development of Fimasartan Potassium Anhydrous

Strategic Synthetic Pathways and Reaction Mechanisms

The synthesis of fimasartan (B1672672) involves a multi-step process that requires careful selection of starting materials and optimization of reaction conditions to achieve a high yield of the final active pharmaceutical ingredient (API).

The synthesis of the core fimasartan molecule involves the strategic coupling of two primary heterocyclic and biphenyl-tetrazole moieties. Various patented synthetic routes identify several key precursors and intermediates. One common pathway begins with the reaction between a pyrimidine (B1678525) derivative and a protected biphenyl-tetrazole component. google.com

A representative synthesis involves the following key steps and intermediates:

Alkylation: A pyrimidine precursor, such as 2-(2-butyl-4-hydroxy-6-methylpyrimidine-5-yl)-N,N-dimethylacetamide, is reacted with a protected bromomethyl biphenyl-tetrazole, like N-(triphenylmethyl)-5-(4'-bromomethyl-biphenyl-2-yl) tetrazole. This N-alkylation reaction is typically conducted in the presence of a base, such as an alkali metal hydride, in a mixed solvent system (e.g., ethyl acetate (B1210297) and DMF) to yield a protected intermediate (Compound IV). google.com

Deprotection: The resulting compound undergoes hydrolysis under acidic conditions to remove the trityl protecting group from the tetrazole ring, yielding Compound III. google.com

Thioamidation: The amide group on the pyrimidine side chain is converted to a thioamide using a thionating agent like Lawesson's reagent. This reaction, often carried out in solvents such as toluene, methylene (B1212753) chloride, or tetrahydrofuran, produces the fimasartan free base (Compound II). google.comgoogle.com

The following table summarizes the key precursors and intermediates involved in a common synthetic route.

| Compound Type | Compound Name | Role in Synthesis |

| Precursor | 2-(2-butyl-4-hydroxy-6-methylpyrimidine-5-yl)-N,N-dimethylacetamide | Pyrimidine core structure |

| Precursor | N-(triphenylmethyl)-5-(4'-bromomethyl-biphenyl-2-yl) tetrazole | Biphenyl-tetrazole side chain |

| Precursor | Pentamidine hydrochloride | Used in alternative routes to form the pyrimidine ring |

| Precursor | Lawesson's reagent | Thionating agent for thioamide formation |

| Intermediate | 2-n-butyl-5-dimethylaminocarbonylmethyl-6-methyl-3-[[2'-(N-triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]-pyrimidin-4(3H)-one | Protected fimasartan molecule after alkylation |

| Intermediate | 2-n-butyl-5-dimethylaminocarbonylmethyl-6-methyl-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-pyrimidin-4(3H)-one | Deprotected fimasartan precursor |

| Product | Fimasartan (2-butyl-5-dimethylaminothioformyl methyl-6-methyl-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]pyrimidin-4(3H)-one) | Final free base before salt formation |

This table is generated based on data from multiple synthetic routes described in patents. google.comgoogle.com

A key optimization strategy replaces the bulky N-(trityl)-5-(4'-bromomethyl biphenyl-2-yl) tetrazole with a smaller side chain, 2-cyano-4'-bromomethyl biphenyl (B1667301). google.com This change offers several advantages:

Avoidance of a Protecting Group: This route eliminates the need for the trityl protecting group on the tetrazole ring, thereby removing the deprotection step and simplifying the process.

Improved Yield: The N-alkylation reaction proceeds with a higher yield. google.com

In this improved route, the tetrazole ring is formed later in the synthesis. The cyano group of the biphenyl intermediate is converted to the tetrazole ring by reacting with sodium azide, a process catalyzed by agents like zinc chloride. google.com

Further process optimization focuses on purification methods. Early synthetic routes often required chromatographic purification to remove impurities, a process that is not ideal for large-scale manufacturing due to high solvent consumption and waste generation. google.com Newer methods emphasize purification through recrystallization, which avoids the use of large quantities of silica (B1680970) gel and solvents, making the process more environmentally friendly and scalable. google.com

Salt Formation Optimization for Fimasartan Potassium Species

The final step in the synthesis is the formation of the potassium salt. Fimasartan potassium can exist in different solid-state forms, including a trihydrate, a monohydrate, and the desired anhydrous form. google.comgoogleapis.comgoogle.com Controlling the crystallization process is critical to selectively produce the anhydrous species and prevent the formation of less stable hydrates.

The formation of fimasartan potassium anhydrous typically involves two main approaches: direct crystallization under anhydrous conditions or conversion from a hydrated form.

The direct method involves reacting the fimasartan free base with a potassium source, such as potassium hydroxide, in an anhydrous organic solvent. google.com The choice of solvent is critical to prevent the incorporation of water into the crystal lattice.

A more common technique involves the conversion of a stable hydrate (B1144303). For instance, a method has been developed to prepare an anhydrous crystal polymorph (Form A) from fimasartan potassium monohydrate (Form B). google.com This process includes dissolving the monohydrate form in a suitable organic solvent, such as methylene chloride, chloroform, or methanol (B129727), followed by crystallization of the anhydrous form. google.com The amount of solvent used is crucial; an insufficient volume can lead to incomplete dissolution and conversion. google.com

Given that both trihydrate and monohydrate forms of fimasartan potassium are known to form, strict control over water content during the salt formation and crystallization steps is essential for producing the anhydrous form. google.comgoogleapis.com The trihydrate and monohydrate forms have been reported to have issues with moisture stability depending on storage and drying conditions, making the anhydrous form potentially more desirable for pharmaceutical formulation. google.com

Key strategies to control hydrate formation include:

Solvent Selection: The use of anhydrous organic solvents is paramount. Crystallizing the potassium salt from a solvent system containing water, such as an isopropyl alcohol/water mixture, has been shown to produce the trihydrate form. google.com In contrast, using solvents like methylene chloride can facilitate the formation of the anhydrous polymorph. google.com

Controlled Drying: The final drying step of the API must be carefully controlled in terms of temperature and vacuum to remove any residual solvent and unbound water without causing phase transitions.

Atmospheric Control: Conducting the crystallization and filtration in a controlled, low-humidity environment can prevent the absorption of atmospheric moisture.

Kinetic inhibitors and thermodynamic inhibitors are concepts used in other fields, such as the oil and gas industry, to prevent the formation of gas hydrates, but the principles of controlling temperature, pressure, and the presence of inhibitors (or in this case, water) are broadly applicable to controlling crystallization processes. nih.govjchemlett.com

Green Chemistry Principles in Fimasartan Potassium Anhydrous Synthesis

The application of green chemistry principles is increasingly important in the pharmaceutical industry to minimize environmental impact and improve process safety and efficiency. nih.govjddhs.com While specific studies detailing a "green synthesis" of fimasartan are not prevalent, several process improvements reported in the patent literature align with these principles. google.com

Key green chemistry considerations in the synthesis of fimasartan include:

Waste Prevention: The shift from chromatographic purification to recrystallization significantly reduces the generation of solid waste (silica gel) and liquid waste (solvents), which is a core principle of green chemistry. google.com

Use of Safer Solvents and Reagents: Some synthetic methods are described as using "gentle" reaction conditions and avoiding large amounts of "poisonous" solvents, which points towards an effort to reduce hazards. google.com The continuous search for greener solvent alternatives is a key area of development in pharmaceutical synthesis. jddhs.com

Future research in this area could focus on employing biocatalysis, using renewable feedstocks, and developing continuous flow processes to further enhance the sustainability of fimasartan potassium anhydrous manufacturing. jddhs.com

Solid State Characterization and Polymorphism of Fimasartan Potassium Anhydrous

Identification and Characterization of Crystalline Forms

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence the drug's stability, solubility, and bioavailability. Fimasartan (B1672672) potassium, an angiotensin II receptor antagonist, exists in various solid forms, including anhydrous polymorphs and hydrated pseudopolymorphs. wikipedia.orgbioscience.co.uk Understanding the characteristics of these different forms is essential for pharmaceutical development.

An anhydrous form of fimasartan potassium can be produced. For instance, studies have shown that the trihydrate form of fimasartan potassium salt can be dried under specific conditions, such as at 60°C for 24 hours, to yield an anhydrous form. google.com However, this anhydrous form is known to be hygroscopic and will gradually convert back to the more stable trihydrate form when exposed to ambient, humid conditions. google.com

Hydrated forms, or pseudopolymorphs, of fimasartan potassium have been extensively studied. These forms incorporate water molecules into their crystal lattice structure. The number of water molecules can vary, leading to different hydrate (B1144303) states with distinct physicochemical properties.

A novel monohydrate crystalline form of fimasartan potassium salt has been developed and characterized. google.comepo.org This form is noted for its excellent stability concerning moisture and temperature, which can be advantageous for formulation and storage. google.comepo.org The monohydrate is also described as having a uniform particle size, which is beneficial for pharmaceutical manufacturing processes. google.com

The crystalline structure of the fimasartan potassium salt monohydrate has been identified by X-ray powder diffraction (XRPD), exhibiting characteristic peaks at specific diffraction angles (2θ). google.comepo.org Differential Scanning Calorimetry (DSC) analysis shows an endothermic transition for the monohydrate form at approximately 267°C to 268°C. google.com

Table 1: Characteristic X-ray Powder Diffraction Peaks for Fimasartan Potassium Monohydrate

| Diffraction Angle (2θ) |

|---|

| 6.67 ± 0.2 |

| 7.62 ± 0.2 |

| 11.03 ± 0.2 |

| 15.32 ± 0.2 |

| 16.49 ± 0.2 |

| 20.12 ± 0.2 |

| 25.65 ± 0.2 |

| 27.28 ± 0.2 |

Data sourced from patent information for the monohydrate crystal form. google.comepo.org

The fimasartan potassium salt trihydrate is the most well-known and commercially utilized form of the compound. epo.orgdrugbank.com It is the active ingredient in the marketed antihypertensive drug, Kanarb®. epo.orgfda.gov.ph This form incorporates three molecules of water into its crystal structure. fda.govnih.gov Research indicates that the trihydrate is the stable crystalline form under ambient temperature and humidity conditions. google.com Due to the poor solubility of fimasartan, the trihydrate form has been used in the development of novel formulations, such as fluidized solid dispersions, to enhance its dissolution and bioavailability. patsnap.com

Hydrate (Pseudopolymorphic) Forms of Fimasartan Potassium

Polymorphic and Pseudopolymorphic Transformation Studies

The different solid-state forms of fimasartan potassium can interconvert under various environmental conditions, a phenomenon known as polymorphic or pseudopolymorphic transformation. These transformations are governed by the principles of thermodynamics and kinetics.

The stability relationship between the different forms of fimasartan potassium is a key aspect of its solid-state chemistry. The trihydrate form is considered the most thermodynamically stable form at room temperature. google.com This is evidenced by the observation that the anhydrous form, when exposed to ambient conditions, will slowly rehydrate and transform into the trihydrate. google.com The rate of this transformation is a kinetic factor, which is significantly accelerated by the presence of higher humidity. google.com

In contrast, the developed monohydrate form is reported to possess high stability against changes in temperature and moisture when compared to the commercially available trihydrate. google.comepo.org This suggests that the monohydrate may have a higher kinetic barrier to transformation, making it a robust form for pharmaceutical preparations. The development of such a stable form aims to prevent undesirable phase transitions during manufacturing and storage, which could otherwise alter the drug product's performance. google.com

Influence of Environmental Factors on Solid-State Stability (e.g., Humidity, Temperature)

The stability of fimasartan potassium in its solid state is significantly influenced by environmental factors, particularly humidity and temperature. The compound is known to exist in different hydrated forms, including a trihydrate and a more stable monohydrate crystalline form. The commercially available form, fimasartan potassium trihydrate, is susceptible to changes based on ambient conditions. google.com

When the trihydrate form is subjected to drying at 60°C for 24 hours, it can convert to an anhydrous state. However, this anhydrous form is not stable under normal atmospheric conditions. It readily absorbs moisture from the environment and gradually reverts to the more stable trihydrate form. This transition is accelerated under conditions of high humidity.

To address this instability, a novel crystalline form, fimasartan potassium monohydrate, was developed. google.com This monohydrate form demonstrates superior stability against both temperature and humidity. google.com Comparative studies have shown that the fimasartan potassium monohydrate exhibits minimal change in its water content even when exposed to heating. For instance, when subjected to temperatures of 50°C and 60°C, the monohydrate form shows less than 1% water reduction. This indicates a significantly enhanced stability under the thermal stress conditions that are common during the manufacturing processes of solid dosage forms, such as drying and coating. This improved stability makes the monohydrate form more suitable for pharmaceutical formulation, ensuring consistency and quality. google.com

Advanced Spectroscopic and Diffraction Techniques for Solid-State Analysis

A suite of advanced analytical techniques is employed to characterize the solid-state properties of fimasartan potassium, providing critical information on its crystal structure, thermal behavior, molecular integrity, and morphology. Given the inherent instability of the purely anhydrous form, detailed solid-state characterization is often focused on the stable crystalline monohydrate polymorph.

X-ray Powder Diffraction (PXRD) is a fundamental technique for identifying crystalline phases and determining the crystal structure of a solid material. For the stable monohydrate crystalline form of fimasartan potassium, PXRD analysis provides a distinct diffraction pattern characterized by specific peaks at certain diffraction angles (2θ), which serves as a unique fingerprint for this polymorph. google.com

The analysis is conducted using Cu-Kα radiation. The characteristic peaks for fimasartan potassium monohydrate are consistently observed at specific 2θ values, confirming its crystalline identity.

| Diffraction Angle (2θ) | Margin of Error (±) |

|---|---|

| 6.67 | 0.2 |

| 7.62 | 0.2 |

| 11.03 | 0.2 |

| 15.32 | 0.2 |

| 16.49 | 0.2 |

| 20.12 | 0.2 |

| 25.65 | 0.2 |

| 27.28 | 0.2 |

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the behavior of fimasartan potassium upon heating.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For the crystalline monohydrate form of fimasartan potassium, DSC analysis reveals a distinct endothermic transition. When heated at a rate of 10°C/min, this form exhibits an endothermic peak at approximately 267°C to 268°C. google.com This peak corresponds to the melting of the compound and is a key indicator of its thermal stability and purity. The precise temperature can vary slightly, for example, within a range of 263°C to 269°C, depending on the purity of the sample and the specific heating rate used during the analysis. google.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. TGA is particularly useful for determining the water content of hydrated forms. For the fimasartan potassium monohydrate crystal, TGA shows a characteristic change in water content of about 3.4%, which is consistent with the loss of one water molecule per molecule of the salt. google.com

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within a compound.

FT-IR Spectroscopy is used to identify functional groups and characterize the molecular structure of fimasartan. Studies on the degradation of fimasartan have utilized FT-IR to track chemical changes. For instance, in an oxidative degradation product, FT-IR spectral data confirmed the formation of a new carbonyl functional group, indicated by a peak around 1651 cm⁻¹, and the disappearance of the thione (-C=S) functional group, which is present in the parent fimasartan molecule at approximately 1230 cm⁻¹. This demonstrates the utility of FT-IR in confirming the molecular integrity of the active pharmaceutical ingredient.

Raman Spectroscopy is another powerful, non-destructive technique for analyzing the solid state of pharmaceuticals. It is highly sensitive to the vibrational modes of molecules and can effectively distinguish between different polymorphic and hydrated forms. Its insensitivity to water molecules makes it particularly advantageous for studying hydrated compounds and monitoring changes in hydration levels under controlled environmental conditions. While specific Raman spectral data for fimasartan potassium anhydrous is not detailed in available literature, the technique is a standard tool for confirming the structural consistency and solid-state form of such pharmaceutical compounds.

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for probing the local molecular environment in solid materials. It provides detailed insights into the conformation of molecules and their packing arrangement within the crystal lattice. SSNMR is particularly valuable for characterizing polymorphism, as different crystal forms of the same compound will yield distinct SSNMR spectra due to differences in molecular conformation, intermolecular interactions, and crystal packing.

By analyzing the chemical shifts and relaxation times of nuclei such as ¹³C, ¹⁵N, and ¹H, SSNMR can differentiate between anhydrous, hydrous, and amorphous forms of a drug substance. Although specific SSNMR studies on fimasartan potassium anhydrous are not widely published, this technique is uniquely suited to investigate the tautomeric form of the tetrazole ring and the conformation of the alkyl chain within the solid state, providing a deeper understanding of the structural features that govern its stability and properties.

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface morphology of solid materials at high resolution. It provides direct information about particle size, shape, and surface texture, which are critical physical properties that can influence the manufacturing process and performance of a pharmaceutical formulation.

For fimasartan potassium, maintaining a consistent particle morphology is important for processability. The stable fimasartan potassium monohydrate has been described as having a uniform particle size, which is advantageous as it can eliminate the need for a separate milling process during formulation. google.com SEM is the standard technique used to verify such claims by providing direct visual evidence of the particle characteristics, ensuring that the crystalline material meets the required specifications for homogeneity and uniformity, which are crucial for mass production and achieving consistent product quality. google.com

Crystal Engineering and Rational Design of Fimasartan Potassium Anhydrous Forms

Crystal engineering is a burgeoning field that focuses on the design and synthesis of solid-state structures with desired properties. For a pharmaceutical compound like fimasartan potassium, controlling its solid-state form is crucial as it can significantly impact its stability, solubility, and bioavailability. The rational design of crystalline forms involves a deep understanding of intermolecular interactions and the use of this knowledge to produce polymorphs, salts, or co-crystals with optimized characteristics.

The control of crystallization is a critical aspect of obtaining specific polymorphic forms of a drug substance. Polymorphs are different crystalline structures of the same compound that can exhibit distinct physicochemical properties. The process of converting one polymorphic form to another is often achievable through controlled crystallization techniques.

A patented method describes the preparation of a stable fimasartan potassium monohydrate crystal from the trihydrate form. epo.orggoogle.com This process involves dissolving the fimasartan potassium trihydrate in an organic solvent, followed by heating, stirring, cooling, and drying under reduced pressure to induce the formation of the monohydrate. google.com The stability of this monohydrate form against moisture and temperature is highlighted as a key advantage. epo.orggoogle.com

Table 1: Patented Method for Crystallization of Fimasartan Potassium Monohydrate epo.orggoogle.com

| Step | Description |

|---|---|

| Solvent Selection | At least one solvent selected from methanol (B129727), ethanol, isopropanol, ethyl acetate (B1210297), tetrahydrofuran, acetonitrile (B52724), acetone, and dioxane. |

| Process | 1. Addition of fimasartan potassium trihydrate to the selected organic solvent. 2. Heating and stirring of the mixture. 3. Cooling of the reactant to obtain crystals. 4. Drying of the crystals under reduced pressure. |

| Resulting Form | Fimasartan potassium monohydrate with enhanced stability. epo.orggoogle.com |

This controlled crystallization process demonstrates a practical approach to isolating a desired, more stable solid-state form of fimasartan potassium. Similar strategies could be employed to investigate and isolate potential anhydrous polymorphs.

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of an active pharmaceutical ingredient (API) without altering its chemical structure. A co-crystal consists of the API and a co-former, which are present in a stoichiometric ratio within the same crystal lattice.

Research has been conducted on the co-crystallization of Fimasartan Potassium Trihydrate (FPT) to enhance its solubility and bioavailability. amazonaws.com In one study, a co-crystal of FPT with L-Proline (FPT-LP) was successfully synthesized using a solvent evaporation method. amazonaws.com This approach addresses the challenges associated with the low solubility of Fimasartan, which is classified as a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability). amazonaws.com

Table 2: Co-crystallization of Fimasartan Potassium Trihydrate with L-Proline amazonaws.com

| Parameter | Details |

|---|---|

| API | Fimasartan Potassium Trihydrate (FPT) |

| Co-former | L-Proline |

| Stoichiometric Ratio | 1:2 (FPT:L-Proline) |

| Method of Preparation | Solvent Evaporation |

| Solvent System | Methanol:water (20:80 v/v) |

| Key Finding | The resulting FPT-LP co-crystal demonstrated enhanced solubility compared to the standard FPT. amazonaws.com |

These co-crystallization strategies, while applied to the trihydrate form, underscore a viable pathway for modifying the solid-state properties of fimasartan potassium. Similar rational design and screening of co-formers could be applied to the anhydrous form to discover new solid phases with improved characteristics. The selection of a suitable co-former is critical and is often guided by principles of supramolecular chemistry, such as hydrogen bonding capabilities and pKa rules. nih.govijlpr.com

In modern pharmaceutical development, computational methods are increasingly used to predict the existence of different solid-state forms, including polymorphs and co-crystals. These in silico techniques can save significant time and resources by narrowing down the experimental screening space. Methods such as crystal structure prediction (CSP) from first principles and virtual co-former screening are becoming integral to the rational design of pharmaceutical solids.

While specific computational studies on fimasartan potassium anhydrous are not found in the reviewed literature, the general applicability of these methods is well-established. For instance, CSP algorithms can generate a landscape of energetically plausible crystal structures for a given molecule, which can then be targeted for experimental validation. Similarly, computational screening can help identify potential co-formers that are likely to form stable co-crystals with fimasartan potassium based on molecular complementarity and interaction energies. The use of such predictive tools could accelerate the discovery and characterization of novel anhydrous forms of fimasartan potassium.

Analytical Methodologies for Fimasartan Potassium Anhydrous Research

Spectrophotometric Analysis of Fimasartan (B1672672) Potassium Compounds

Spectrophotometric methods offer a simpler, more cost-effective, and rapid alternative to chromatographic techniques for the quantification of Fimasartan, particularly in quality control settings where advanced instruments may not be available. ijfans.org

Simple and derivative UV-Vis spectrophotometric methods have been successfully developed and validated for the estimation of Fimasartan in bulk and tablet formulations. semanticscholar.orgresearchgate.net These methods are based on the principle that Fimasartan absorbs UV radiation at a specific wavelength. In solvents like methanol (B129727) or water, Fimasartan exhibits a maximum absorbance (λmax) at wavelengths reported between 240 nm and 265 nm. ijpsjournal.comijfans.orgsemanticscholar.org

The methods demonstrate compliance with Beer's law over a given concentration range, showing a direct proportional relationship between absorbance and concentration. ijpsjournal.comijfans.org For instance, one method using methanol as a solvent showed linearity in the 5-25 µg/mL range with a correlation coefficient of 0.998. ijpsjournal.com Another, using water, was linear from 3-21 µg/mL with an r² > 0.999. ijfans.org

First-order derivative spectrophotometry is also employed to enhance specificity, particularly when analyzing Fimasartan in the presence of other substances. pharmacyjournal.orgimpactfactor.org This technique involves converting the normal zero-order spectrum to its first derivative, which can help separate overlapping signals and improve the resolution of mixtures. impactfactor.org These spectrophotometric methods are validated as per ICH guidelines for accuracy, precision, and linearity, proving them suitable for routine analysis. ijfans.orgresearchgate.net

| Parameter | Method 1 researchgate.net | Method 2 ijpsjournal.com | Method 3 ijfans.org |

| Technique | UV Spectrophotometry | UV Spectrophotometry | Zero & First Order Derivative |

| Solvent | Methanol | Methanol | Water |

| λmax | 240 nm | 265 nm | 261 nm |

| Linearity Range | 2-20 µg/mL | 5-25 µg/mL | 3-21 µg/mL |

| Correlation Coefficient (r²) | 0.999 | 0.998 | > 0.999 |

| Recovery | 98.74%–99.23% | Not Specified | Good agreement with label claim |

Coupled Techniques for Comprehensive Analysis

Coupling chromatographic separation with mass spectrometry provides a powerful tool for highly sensitive and specific analysis. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a key technique for the quantitative determination of Fimasartan and its metabolites in biological matrices like plasma. nih.govnih.gov

LC-MS/MS methods are developed for the simultaneous determination of Fimasartan and its active metabolites or other co-administered drugs such as amlodipine (B1666008) and hydrochlorothiazide. nih.govnih.gov These assays utilize a mass spectrometer in multiple reaction monitoring (MRM) mode, which offers exceptional specificity by monitoring a specific precursor-to-product ion transition for each analyte. nih.govnih.gov For Fimasartan, a common transition monitored is m/z 502.2 → 207.1. nih.gov

These methods are fully validated to demonstrate high sensitivity, with lower limits of quantification (LLOQ) often in the sub-ng/mL range (e.g., 0.2 to 0.5 ng/mL). nih.govnih.gov The validation includes assessments of specificity, linearity, recovery, accuracy, precision, and stability. nih.gov LC-MS/MS is also invaluable for impurity profiling, allowing for the identification and characterization of degradation products and process-related impurities. researchgate.net For example, a major oxidative degradation impurity of Fimasartan was identified and characterized using LC-MS coupled with spectral data from NMR and IR. researchgate.net

| Parameter | LC-MS/MS Method (Fimasartan in Plasma) nih.govoup.com | LC-MS/MS Method (Fimasartan & Metabolite) nih.gov |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry | Liquid Chromatography-Tandem Mass Spectrometry |

| Matrix | Human Plasma | Rat Plasma |

| Extraction | Protein Precipitation | Protein Precipitation |

| Ion Transition (Fimasartan) | m/z 500.2 → 221.2 | m/z 502.1 → 207.1 |

| Linearity Range | 0.5–500 ng/mL | 0.2–500 ng/mL |

| Lower Limit of Quantification | 0.5 ng/mL | 0.2 ng/mL |

| Application | Pharmacokinetic and drug-drug interaction studies | Metabolism and pharmacokinetic studies |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalytical Research

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative determination of drugs and their metabolites in biological samples such as plasma. bohrium.com Its high sensitivity and selectivity make it the method of choice for pharmacokinetic studies.

A validated LC-MS/MS method has been developed for the simultaneous analysis of fimasartan and its active metabolite, fimasartan-amide, in rat plasma. nih.govnih.gov In this research, the analytes were separated from the plasma matrix using a protein precipitation method with acetonitrile (B52724). nih.gov The chromatographic separation was achieved on a reversed-phase column, followed by detection using a triple quadrupole mass spectrometer. nih.gov The system operated in multiple reaction monitoring (MRM) mode, which ensures high specificity by monitoring a specific precursor-to-product ion transition for each analyte.

The method was validated to be linear over a specific concentration range, demonstrating a direct correlation between the analyte concentration and the instrument's response. nih.gov

Table 1: LC-MS/MS Method Parameters for Fimasartan Analysis in Rat Plasma

| Parameter | Condition |

|---|---|

| Chromatography System | Agilent 6470 Triple Quadrupole LC-MS/MS nih.gov |

| Column | Synergi Polar RP (150 × 4.6 mm, 4 µm) nih.gov |

| Mobile Phase | Isocratic: Water and Acetonitrile (30:70, v/v) with 0.1% formic acid nih.gov |

| Flow Rate | 0.20 mL/min nih.gov |

| Injection Volume | 15 µL nih.gov |

| Sample Preparation | Protein precipitation with acetonitrile nih.gov |

The validation of this bioanalytical method confirmed its accuracy and precision, meeting the acceptable criteria for biomedical analysis. nih.gov The standard calibration curves for fimasartan and its metabolite showed excellent linearity, with a coefficient of determination (R²) greater than 0.996. nih.gov

Table 2: Linearity Ranges for Fimasartan and its Metabolite in Rat Plasma

| Compound | Linearity Range (ng/mL) | R² |

|---|---|---|

| Fimasartan | 1–500 | > 0.9964 nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique for the identification and quantification of volatile and semi-volatile impurities in pharmaceutical substances. medistri.swissthermofisher.com In the context of sartan drugs, including fimasartan, GC-MS is particularly important for detecting potential impurities such as residual solvents from the manufacturing process and carcinogenic nitrosamines. medistri.swissresearchgate.net

The GC-MS method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. medistri.swiss The GC separates individual components of a mixture based on their volatility and interaction with the stationary phase of the column. medistri.swiss As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" that allows for the identification of the compound by comparing it to spectral libraries. medistri.swiss

For the analysis of nitrosamine (B1359907) impurities in sartans, a GC-MS/MS method has been established. researchgate.net This method involves separating the target analytes on a specific GC column and using a mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and selective detection. researchgate.net The validation of such methods demonstrates acceptable limits of detection (LOD) and quantification (LOQ), ensuring that even trace levels of harmful impurities can be reliably detected. researchgate.net

Table 3: Typical System Parameters for GC-MS Impurity Analysis in Sartans

| Parameter | Specification |

|---|---|

| Technique | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) researchgate.net |

| Injection | Headspace or Liquid Injection shimadzu.com |

| Column | DB-WAX Ultra Inert (30 m × 0.25 mm; 0.25 µm) or equivalent researchgate.net |

| Ionization Mode | Electron Impact (EI) researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) for Structural Elucidation

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a sophisticated hyphenated technique that directly couples the separation capabilities of HPLC with the powerful structure elucidation ability of Nuclear Magnetic Resonance spectroscopy. nih.gov This is particularly valuable in pharmaceutical research for identifying unknown impurities or metabolites without the need for laborious isolation of the compounds. nih.govtaylorandfrancis.com

In the study of fimasartan, stress degradation tests were performed to understand its stability. An unknown major oxidative degradation impurity was identified using LC-MS. researchgate.net To elucidate its structure, the impurity was first separated using preparative HPLC. researchgate.net Subsequently, detailed spectral analysis, including 1D NMR (¹H and ¹³C) and 2D NMR experiments, was performed. researchgate.net By comparing the NMR spectral data of the impurity with that of the parent fimasartan, the precise structural changes could be determined. researchgate.net The analysis revealed that the impurity had a molecular weight 16 atomic mass units less than fimasartan, corresponding to an oxidative degradation. researchgate.net The definitive structure was characterized as 2-(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)- 2-butyl-1,6 –dihydro-4-methyl-6-oxo-pyrimidin-5-yl)-N,N-dimethylacetamide. researchgate.net

Table 4: Comparison of Selected ¹³C NMR Chemical Shifts (δ ppm) for Fimasartan and its Oxidative Degradation Product (DP)

| Position | Fimasartan (FIMA) | Degradation Product (DP) |

|---|---|---|

| 5 | 114.39 | 118.59 |

| 6 | 163.69 | 159.98 |

| 7 | 152.01 | 150.15 |

| 8 | 161.86 | 161.86 |

Data sourced from a study on the characterization of a major oxidative impurity in Fimasartan drug substance. researchgate.net

Method Validation Principles in Pharmaceutical Analysis (ICH Guidelines)

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. ich.org The International Council for Harmonisation (ICH) provides comprehensive guidelines, specifically in document Q2(R2), that outline the necessary validation characteristics for analytical methods used in pharmaceutical registration applications. ich.org These principles ensure that analytical methods used for quality control of drugs like fimasartan are reliable, reproducible, and accurate. amsbiopharma.comdemarcheiso17025.com

A validation protocol should be established before the study begins, defining the performance characteristics and the acceptance criteria. ich.org The core validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. amsbiopharma.comich.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. amsbiopharma.com

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of test results obtained by the method to the true value. It is often determined by applying the method to an analyte of known purity, like a reference material. amsbiopharma.comich.org

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility. demarcheiso17025.com

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. demarcheiso17025.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. amsbiopharma.comich.org

The specific validation characteristics that need to be evaluated depend on the type of analytical procedure.

Table 5: Validation Characteristics Required According to ICH Q2(R1) Guidelines

| Characteristic | Identification | Impurity Testing (Quantitative) | Assay (Content/Potency) |

|---|---|---|---|

| Accuracy | - | Yes | Yes |

| Precision | - | Yes | Yes |

| Specificity | Yes | Yes | Yes |

| Detection Limit | - | No | - |

| Quantitation Limit | - | Yes | - |

| Linearity | - | Yes | Yes |

| Range | - | Yes | Yes |

Adapted from ICH Harmonised Tripartite Guideline Q2(R1). ich.org

Impurity Profiling and Degradation Studies of Fimasartan Potassium Anhydrous

Identification and Structural Elucidation of Impurities

Impurity profiling involves the identification, structural elucidation, and quantitative determination of impurities in pharmaceutical substances. molnar-institute.com This process is essential for controlling the quality and safety of the API.

Impurities can be introduced during the synthesis of the drug substance from starting materials, intermediates, and side reactions. lgcstandards.com For fimasartan (B1672672), several process-related impurities, designated as A, B, C, and D, have been identified and are associated with the starting materials and specific steps in the manufacturing process. google.comgoogle.com

Impurity A and B : The formation of Impurity B is linked to an esterification impurity present in a starting material (SM1). This starting material, when used in recrystallized methanol (B129727), can undergo esterification. This esterified impurity then participates in subsequent reactions, leading to the formation of an impurity B precursor. The methyl ester group in this precursor is less reactive with Lawesson's reagent compared to the intended amide, resulting in the failure of the sulfurization step at that position and the eventual formation of Impurity B after deprotection. google.com

Impurity C and D : These impurities originate from impurities present in another starting material (SM2). These initial impurities are carried through the synthesis and undergo the subsequent alkylation and thio-reactions to generate Impurity C and Impurity D. google.comgoogle.com

A Chinese patent details the structures and preparation methods for these specific process impurities, highlighting their importance in the quality control of fimasartan potassium. google.comgoogle.com

| Impurity | Chemical Name | Source/Reason for Formation |

|---|---|---|

| Impurity A | (E)-2-(2-butyl-6-methyl-4-oxo-4H-pyrimidin-5(6H)-ylidene)-N,N-dimethylacetamide | Process-related impurity from synthesis. google.com |

| Impurity B | Methyl 2-(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate | Originates from esterification of a starting material (SM1) and subsequent incomplete thio-reaction. google.com |

| Impurity C | 2-(2-butyl-1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylthioacetamide | Originates from an impurity in starting material (SM2) that participates in subsequent synthesis steps. google.com |

| Impurity D | 2-(1-([1,1'-biphenyl]-4-ylmethyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylthioacetamide | Originates from an impurity in starting material (SM2) that participates in subsequent synthesis steps. google.com |

Forced degradation studies are performed to identify potential degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of analytical methods. nih.gov In studies of fimasartan, a major degradation product was consistently identified, particularly under oxidative stress. researchgate.netresearchgate.net

Liquid chromatography-mass spectrometry (LC-MS) analysis was employed to characterize this degradant. The mass spectrum of fimasartan showed a protonated molecular ion [M+H]⁺ at m/z 502. researchgate.netrasayanjournal.co.in The major degradation product exhibited a protonated molecular ion at m/z 486, indicating a mass difference of 16 amu compared to the parent drug. researchgate.netrasayanjournal.co.in This mass loss strongly suggests the replacement of a sulfur atom with an oxygen atom.

The primary degradation pathway observed for fimasartan under oxidative stress involves the transformation of its thione group (-C=S) into a carbonyl group (-C=O). researchgate.netrasayanjournal.co.in The structure of this major oxidative impurity was elucidated using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and IR spectroscopy. researchgate.netresearchgate.net

NMR Spectroscopy : Comparison of the ¹³C NMR spectra of fimasartan and its degradation product revealed a significant shift. The carbon signal corresponding to the thione group in fimasartan, observed at approximately 199 ppm, disappeared in the spectrum of the degradant. A new signal appeared at around 168.98 ppm, which is characteristic of a carbonyl carbon. The ¹H NMR spectra showed that the number of protons remained the same in both the parent drug and the impurity. researchgate.netrasayanjournal.co.in

IR Spectroscopy : The IR spectrum of the degradation product supported the NMR findings, showing the disappearance of the thione functional group absorption (around 1230 cm⁻¹) and the appearance of a new band corresponding to a carbonyl group. researchgate.net

Based on this comprehensive spectral analysis, the major oxidative degradation product was identified as 2-(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylacetamide . researchgate.netrasayanjournal.co.inresearchgate.net This transformation from a thioacetamide to an acetamide derivative represents the principal oxidative degradation pathway.

Forced Degradation Studies for Stability Assessment

Forced degradation, or stress testing, is a crucial component of drug development that helps to understand the intrinsic stability of a drug substance. longdom.orgasianjpr.com These studies involve subjecting the drug to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways. nih.gov

Fimasartan has been subjected to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. wjpst.comrjptonline.org The stability of the compound was evaluated under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress. wjpst.comresearchgate.net

Significant degradation of fimasartan was observed under acidic, alkaline, and oxidative conditions. researchgate.netresearchgate.net

| Stress Condition | Reagent/Method | Observation | Reference |

|---|---|---|---|

| Acidic Hydrolysis | 0.1 N HCl, reflux | Significant degradation observed. | wjpst.comresearchgate.net |

| Basic Hydrolysis | 0.1 N NaOH, reflux | Significant degradation observed. | wjpst.comresearchgate.net |

| Oxidative | 30% H₂O₂ at room temperature for 48 hours | Major degradation observed (up to 75.4%). Formation of the primary oxidative degradant. | researchgate.netrasayanjournal.co.in |

| Photolytic | Exposure to UV light/photostability chamber | The drug was found to be relatively stable. | wjpst.comijcrt.org |

| Thermal | Heat at 105°C for 72 hours | The drug was found to be relatively stable. | ijcrt.org |

The most pronounced degradation occurred under oxidative stress, where treatment with 30% hydrogen peroxide at room temperature for 48 hours resulted in up to 75.4% degradation of the parent compound, leading to the formation of the previously characterized major impurity. researchgate.netrasayanjournal.co.in

Kinetic analysis of degradation reactions is performed to understand the rate at which a drug degrades under specific conditions. ekb.eg This involves determining the reaction order (e.g., zero-order, first-order, or second-order) and the rate constant of the degradation process. ekb.egnih.gov Such data are valuable for predicting the shelf-life and storage requirements of a drug product.

While comprehensive forced degradation studies have been conducted on fimasartan to identify its degradation products, detailed reports on the kinetic analysis of these reactions are not extensively available in the cited literature. However, degradation kinetic studies on structurally related angiotensin II receptor blockers provide insight into the expected behavior. For instance, the oxidative degradation of losartan (B1675146) potassium in a hydrogen peroxide solution was found to follow pseudo-zero-order reaction kinetics. semanticscholar.org In other studies, the basic degradation of certain compounds has been shown to follow second-order or first-order kinetics, while oxidative degradation can follow zero-order kinetics. ekb.eg A thorough kinetic study of fimasartan's degradation would be a valuable next step to fully characterize its stability profile.

Stability-Indicating Analytical Method Development and Validation

The development and validation of stability-indicating analytical methods are crucial for assessing the chemical stability of Fimasartan Potassium Anhydrous. These methods must be able to separate, detect, and quantify the active pharmaceutical ingredient (API) in the presence of its degradation products and any potential impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques for this purpose due to their high resolution and sensitivity.

Forced degradation studies are an integral part of developing a stability-indicating method. nih.gov These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to generate potential degradation products. nih.govasianjpr.comajrconline.org The analytical method must then demonstrate specificity by effectively separating the fimasartan peak from all generated degradation product peaks.

One major oxidative degradation impurity of fimasartan has been identified and characterized as 2-(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)- 2-butyl-1,6–dihydro-4-methyl-6-oxo-pyrimidin-5-yl)-N,N-dimethylacetamide. researchgate.netrasayanjournal.co.in This impurity was identified using Liquid Chromatography-Mass Spectrometry (LC-MS) and its structure was elucidated through spectral analysis, including 1H NMR, 13C NMR, and Mass Spectrometry (MS/MS). researchgate.net The mass spectrum showed a protonated molecular ion of this degradation impurity at m/z 486, which is 16 amu less than the molecular ion of fimasartan (m/z 502). researchgate.netrasayanjournal.co.in

Several studies have detailed the development of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for fimasartan. researchgate.net A typical method utilizes a C18 column with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, such as orthophosphoric acid or potassium dihydrogen phosphate. researchgate.netresearchgate.net Detection is commonly performed using a UV detector at a wavelength where fimasartan shows significant absorbance, such as 265 nm or 240 nm. researchgate.netresearchgate.net

The validation of these analytical methods is performed according to the International Council for Harmonisation (ICH) guidelines. cuestionesdefisioterapia.com The validation process ensures that the method is suitable for its intended purpose and includes the evaluation of parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Below are interactive data tables summarizing typical chromatographic conditions and validation parameters for a stability-indicating HPLC method for Fimasartan Potassium Anhydrous.

Table 1: Example of Chromatographic Conditions for Fimasartan Analysis

| Parameter | Conditions |

|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) |

| Column | Primacel C18 (150 mm x 4.6 mm, 5 µm) researchgate.net or Symmetry C18 (150 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile: 0.1% Orthophosphoric Acid (80:20, v/v) researchgate.net or Methanol: Acetonitrile: Potassium Dihydrogen Phosphate buffer (pH 3) (60:05:35, v/v/v) researchgate.net |

| Flow Rate | 0.8 mL/min researchgate.net or 1.0 mL/min researchgate.net |

| Detection Wavelength | 265 nm researchgate.net or 240 nm researchgate.net |

| Injection Volume | 20 µL researchgate.netcuestionesdefisioterapia.com |

| Column Temperature | Ambient or 25 °C researchgate.net |

| Retention Time | Approximately 2.4 min researchgate.net or 2.65 min researchgate.net |

Table 2: Summary of Method Validation Parameters

| Validation Parameter | Typical Results |

|---|---|

| Linearity Range | 5-30 µg/mL researchgate.net or 15-90 µg/mL researchgate.net |

| Correlation Coefficient (r²) | > 0.999 researchgate.net |

| Accuracy (% Recovery) | 99.51–101.65% researchgate.net |

| Precision (% RSD) | < 2% cuestionesdefisioterapia.com |

| Limit of Detection (LOD) | 0.97 µg/mL researchgate.net or 1.3 µg/mL researchgate.net |

| Limit of Quantitation (LOQ) | 2.95 µg/mL researchgate.net or 4 µg/mL researchgate.net |

The results from forced degradation studies demonstrate the stability-indicating nature of the developed methods. Fimasartan has been shown to degrade under acidic, alkaline, and oxidative conditions. researchgate.netresearchgate.net The ability of the analytical method to resolve fimasartan from the resulting degradation products confirms its specificity and suitability for stability testing.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Fimasartan Potassium Anhydrous |

| 2-(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)- 2-butyl-1,6–dihydro-4-methyl-6-oxo-pyrimidin-5-yl)-N,N-dimethylacetamide |

| Acetonitrile |

| Methanol |

| Orthophosphoric Acid |

Preclinical Pharmacokinetic and Biopharmaceutical Research of Fimasartan Potassium Anhydrous

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Preclinical Models

Preclinical studies, primarily in rat models, have been crucial in characterizing the ADME profile of fimasartan (B1672672). These studies utilized both unlabeled and radiolabeled [¹⁴C]fimasartan to trace the compound's journey through the body. researchgate.netnih.gov

Fimasartan is characterized by rapid and extensive absorption following oral administration in preclinical models. researchgate.netnih.gov Studies in rats have demonstrated an oral bioavailability ranging from 32.7% to 49.6%. researchgate.netnih.gov The absorption is not uniform across the gastrointestinal (GI) tract. A breakdown of regional absorption in rats indicates that the majority of the dose is absorbed in the upper and middle sections of the GI tract. nih.gov

Specifically, research estimates that 10.9% of an oral dose is absorbed in the stomach, 27.1% in the duodenum, 40.7% in the small intestine, and a smaller fraction of 5.4% in the large intestine. nih.gov This suggests the presence of an absorption window in the upper GI tract. researchgate.net The efficient gastrointestinal absorption indicates that this process is not a limiting factor for its oral bioavailability in these models. researchgate.net

Table 1: Regional Gastrointestinal Absorption of Fimasartan in Rats

| Gastrointestinal Segment | Percentage of Dose Absorbed (%) nih.gov |

|---|---|

| Stomach | 10.9 |

| Duodenum | 27.1 |

| Small Intestine | 40.7 |

| Large Intestine | 5.4 |

Fimasartan is considered metabolically stable, with over 90% of the circulating drug in plasma being the parent compound. nih.govnih.gov Despite this stability, several metabolites have been identified in preclinical studies. researchgate.netnih.gov The main metabolic pathways include S-oxidation, oxidative desulfuration, n-butyl hydroxylation, and N-glucuronidation. kribb.re.kr

In vitro studies using recombinant enzymes have identified the specific cytochrome P450 (CYP) isoenzymes involved in its metabolism. nih.govdoi.org Cytochrome P450 enzymes, but not flavin-containing monooxygenases (FMO), play the primary role in the NADPH-dependent metabolism of fimasartan. nih.govdoi.org Specifically, CYP2C9, CYP3A4, and CYP3A5 are involved in the formation of FMS S-oxide. nih.govdoi.org This metabolite is then further metabolized to an oxidative desulfurized form (BR-A-557) by CYP3A4 and CYP3A5. nih.govdoi.org CYP2C9 is exclusively responsible for the hydroxylation of the n-butyl group. nih.govdoi.org An active metabolite, desulfo-fimasartan, has also been identified, though it, like other metabolites, does not account for a significant portion of the parent drug's exposure, with none representing more than 7.2%. researchgate.netnih.gov

Table 2: Key Fimasartan Metabolites and Involved CYP Enzymes from In Vitro Studies

| Metabolite | Metabolic Pathway | Key Enzymes Involved nih.govdoi.org |

|---|---|---|

| FMS S-oxide | S-oxidation | CYP2C9, CYP3A4, CYP3A5 |

| BR-A-557 | Oxidative Desulfuration (from FMS S-oxide) | CYP3A4, CYP3A5 |

| Hydroxy-n-butyl FMSs | n-butyl hydroxylation | CYP2C9 |

| FMS N-glucuronide | N-glucuronidation | UGT (inferred) kribb.re.kr |

The predominant elimination routes for fimasartan in preclinical models are fecal and biliary excretion. researchgate.netnih.govnih.govnih.gov Following oral administration of radiolabeled fimasartan to rats, the total radioactivity was primarily recovered in the feces. researchgate.netnih.gov Studies in bile duct cannulated rats provided more specific data, showing that 58.8 ± 14.4% of the radioactive dose was excreted through the bile after oral administration. researchgate.netnih.gov

In contrast, renal clearance is a minor pathway for fimasartan elimination. nih.govnih.gov Urinary excretion was found to be less than 3% of the administered dose 24 hours after administration. nih.govnih.govnih.govresearchgate.net

Analysis of plasma samples in preclinical rat studies shows that fimasartan concentrations exhibit a multi-exponential decline after oral administration. researchgate.netnih.gov This profile is indicative of the complex processes of absorption, distribution, and elimination. The rapid absorption contributes to a relatively quick rise in plasma concentration, while the elimination pattern reflects its distribution and clearance mechanisms. researchgate.net The long terminal half-life observed in some studies has been partly attributed to potential enterohepatic recycling. researchgate.net

Influence of Physiological Variables on Preclinical Pharmacokinetics

The impact of certain physiological conditions on the pharmacokinetic profile of fimasartan has been an area of investigation, particularly concerning renal function.

Although fimasartan is primarily eliminated through non-renal pathways, its pharmacokinetic profile can be altered by the presence of renal impairment. nih.govnih.govresearchgate.net While direct preclinical data on this specific interaction is limited in the reviewed literature, clinical studies in patients with severe renal impairment provide mechanistic insights relevant to preclinical assessment. These studies show that systemic exposure to fimasartan, as measured by maximum plasma concentration (Cmax) and area under the plasma concentration curve (AUC), was significantly increased compared to subjects with normal renal function. nih.govnih.gov

This increased exposure is not due to altered elimination but is explained by an increase in relative bioavailability. nih.govnih.gov The proposed mechanism is that renal impairment and its associated uremic state can decrease the functional expression of efflux transporters like P-glycoprotein (Pgp) and Multidrug Resistance-Associated Protein 2 (MRP2) in the gastrointestinal tract. researchgate.net This reduction in efflux activity leads to greater absorption and higher systemic exposure. Therefore, even for a drug with minimal renal clearance, severe renal impairment is a significant physiological variable that can alter its pharmacokinetic profile, a factor to be considered in preclinical safety and efficacy evaluations. nih.govresearchgate.net

Effect of Hepatic Function on Preclinical PK Profiles

Preclinical research, primarily conducted in rat models, has established the significant role of the liver in the pharmacokinetics (PK) of fimasartan. The data indicates that hepatic and biliary excretion are the main routes of elimination for the compound. nih.gov This reliance on hepatic pathways means that liver function is a critical determinant of the drug's systemic exposure and clearance in preclinical species.

Studies utilizing radiolabeled [14C]fimasartan in rats have provided direct evidence of the extent of biliary excretion. In bile duct cannulated (BDC) rats, a significant portion of an orally administered radioactive dose was recovered in the bile. researchgate.netnih.gov This demonstrates that a substantial fraction of absorbed fimasartan is cleared from the bloodstream by the liver and subsequently excreted into the gastrointestinal tract via bile. Specifically, research has shown that after an oral dose, 58.8 ± 14.4% of the radioactivity was excreted through the bile in these models. researchgate.netnih.gov

Further investigation into the compound's disposition in rats revealed that fimasartan undergoes extensive first-pass metabolism in the liver. nih.gov It was estimated that over 50% of an absorbed dose is eliminated by the liver before it can reach systemic circulation. nih.gov This high hepatic extraction ratio underscores the liver's efficiency in clearing fimasartan. The gastrointestinal bioavailability (Fx·FG), which accounts for the fraction of the dose that escapes gut wall and hepatic metabolism, was estimated to be 84.1% in rats, confirming that while absorption from the gut is extensive, subsequent hepatic first-pass elimination is substantial. nih.gov

The combination of extensive biliary excretion and significant first-pass metabolism in preclinical models highlights the liver's central role in the disposition of fimasartan. These findings suggest that any impairment in hepatic function could theoretically alter the compound's PK profile, potentially leading to increased systemic exposure.

| Preclinical Species | Parameter | Finding | Reference |

|---|---|---|---|

| Rat | Primary Elimination Route | Fecal and biliary excretion | researchgate.netnih.govnih.gov |

| Rat (Bile Duct Cannulated) | Biliary Excretion (% of Oral Dose) | 58.8 ± 14.4% | researchgate.netnih.gov |

| Rat | Hepatic First-Pass Metabolism | >50% of absorbed dose | nih.gov |

| Rat | Oral Bioavailability (Solution) | 32.7–49.6% | researchgate.netnih.gov |

In Vitro-In Vivo Correlation (IVIVC) Methodologies (Preclinical Context)

An In Vitro-In Vivo Correlation (IVIVC) aims to establish a predictive mathematical relationship between a drug's in vitro properties, such as dissolution rate, and its subsequent in vivo response, like plasma concentration or amount absorbed. In the preclinical context, developing an IVIVC can be instrumental in formulation development, allowing for the prediction of in vivo performance from simpler laboratory tests.

While a formal, complete IVIVC model for fimasartan has not been published, preclinical studies provide the foundational data to explore this relationship. Research into novel fimasartan formulations has generated comparative in vitro dissolution and in vivo pharmacokinetic data in animal models, which are the core components of an IVIVC.

One such study developed a novel fimasartan fluidized solid dispersion (FFSD) to improve the drug's poor solubility. springermedicine.com In vitro testing demonstrated that the drug in the FFSD existed in an amorphous state, which led to a significantly increased dissolution rate compared to a conventional formulation. springermedicine.com

The in vivo relevance of this improved dissolution was then assessed in a pharmacokinetic study in beagle dogs. The results showed that the FFSD tablet led to significantly higher plasma concentrations of fimasartan. springermedicine.com The area under the concentration-time curve (AUC), a measure of total drug exposure, was approximately 1.7-fold higher for the FFSD tablet compared to the commercial fimasartan tablet. springermedicine.com This demonstrates a strong qualitative correlation: the formulation with faster in vitro dissolution resulted in greater in vivo bioavailability.

Further context for a potential fimasartan IVIVC comes from regional absorption studies in rats. These studies have shown that the majority of fimasartan absorption occurs in the duodenum and small intestine. nih.govnih.gov Since dissolution is often the rate-limiting step for the absorption of poorly soluble drugs in these regions, the correlation between a formulation's dissolution characteristics and its subsequent absorption and bioavailability is expected to be strong. The data from these separate preclinical investigations—demonstrating that enhanced in vitro dissolution leads to improved in vivo exposure in beagle dogs and that absorption occurs primarily in intestinal regions where dissolution is critical—collectively support the feasibility of developing a predictive IVIVC model for fimasartan. nih.govspringermedicine.comnih.gov

| Formulation | In Vitro Property | In Vivo PK Parameter (Beagle Dogs) | In Vivo PK Value (Beagle Dogs) | Reference |

|---|---|---|---|---|

| FFSD Tablet | Greatly increased dissolution | AUC | 140.39 ± 27.40 ng·h/ml | springermedicine.com |

| Cmax | Significantly higher than commercial tablet | |||

| Commercial Tablet | Standard dissolution | AUC | 80.58 ± 22.18 ng·h/ml | springermedicine.com |

| Cmax | Lower than FFSD tablet |

Pharmaceutical Formulation Science and Excipient Research for Fimasartan Potassium Anhydrous

Excipient Compatibility and Interaction Studies

A study on an immediate-release tablet formulation of fimasartan (B1672672) highlighted the use of several common excipients, indicating their compatibility in that specific formulation. ijcrt.org Furthermore, a patent for a direct compression formulation of fimasartan potassium trihydrate lists a range of compatible excipients, which are also highly likely to be compatible with the anhydrous form under controlled conditions. ijcrt.org These excipients are pivotal for achieving desirable tablet properties such as flowability, compressibility, and disintegration.

Based on these sources, a list of compatible excipients for the formulation of fimasartan potassium anhydrous tablets can be compiled.

Interactive Data Table: Compatible Excipients for Fimasartan Potassium Anhydrous Formulations

| Excipient Category | Excipient Name | Function |

| Diluent/Filler | Anhydrous Lactose (B1674315) | Filler, aids in powder flow and compressibility. |

| Diluent/Filler | Microcrystalline Cellulose (B213188) | Binder and filler with excellent compressibility. |

| Binder/Disintegrant | Partially Pregelatinized Starch | Binder and disintegrant, improves flow and compression. |

| Superdisintegrant | Croscarmellose Sodium | Promotes rapid tablet disintegration. |

| Superdisintegrant | Crospovidone | Enhances disintegration and dissolution. |

| Binder | Hydroxypropyl Cellulose | Used as a binder in granulation processes. |

| Lubricant | Magnesium Stearate | Prevents tablet sticking to machinery. |

It is crucial to note that while these excipients have been used in successful fimasartan formulations, extensive compatibility testing under various stress conditions (e.g., heat, humidity) is a prerequisite in the formal development of any new formulation to confirm the absence of physical and chemical interactions.

Formulation Strategies for Solubility and Dissolution Enhancement

Given fimasartan's low solubility, various advanced formulation strategies are employed to enhance its dissolution rate and, consequently, its oral bioavailability.

Amorphous Solid Dispersions

Amorphous solid dispersions (ASDs) are a well-established technique for improving the solubility and dissolution of poorly water-soluble drugs. ima.it By dispersing the drug in its amorphous state within a hydrophilic polymer matrix, the energy required for dissolution is reduced.

A study focused on developing a fimasartan fluidized solid dispersion (FFSD) to enhance its solubility and oral bioavailability. ima.itresearchgate.net In this research, various hydrophilic polymers were screened, with hydroxypropyl methylcellulose (B11928114) (HPMC) demonstrating the highest solubility enhancement for fimasartan. The optimized FFSD was composed of fimasartan, HPMC, and microcrystalline cellulose in a weight ratio of 20:10:25. ima.itresearchgate.net Characterization of this FFSD revealed that the drug existed in an amorphous state, which led to a significant increase in its dissolution rate. ima.itresearchgate.net

Interactive Data Table: Composition of an Optimized Fimasartan Fluidized Solid Dispersion

| Component | Weight Ratio | Role |

| Fimasartan | 20 | Active Pharmaceutical Ingredient |

| Hydroxypropyl Methylcellulose (HPMC) | 10 | Hydrophilic Polymer Carrier |

| Microcrystalline Cellulose | 25 | Adsorbent and Stabilizer |

Tablets formulated from this FFSD demonstrated markedly higher drug dissolution and improved pharmacokinetic parameters in beagle dogs compared to a commercial fimasartan tablet, indicating enhanced bioavailability. ima.itresearchgate.net

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) Development

Self-nanoemulsifying drug delivery systems (SNEDDS) are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in-situ formation of a nanoemulsion facilitates the dissolution of poorly water-soluble drugs.

Research has been conducted to develop a solid SNEDDS (S-SNEDDS) for fimasartan potassium trihydrate to improve its solubility and bioavailability. researchgate.net The study involved screening various excipients to identify a suitable oil, surfactant, and cosolvent.

Interactive Data Table: Optimized Liquid SNEDDS Formulation for Fimasartan

| Component | Brand Name Example | Role | Optimized Concentration |

| Oil | Capmul MCM C8 | Oil Phase | 20% |

| Surfactant | Labrasol | Surfactant | 40% |

| Co-solvent | Transcutol HP | Co-solvent | 40% |

The optimized liquid SNEDDS formulation demonstrated robust thermodynamic stability and formed spherical, uniformly sized nanoemulsion globules. researchgate.net This liquid formulation was then converted into a free-flowing powder (S-SNEDDS) by adsorption onto a porous carrier, Neusilin US2. researchgate.net The resulting S-SNEDDS, when filled into hard gelatin capsules, showed a significantly increased dissolution rate, with 98% of the drug released within 30 minutes. researchgate.net

Particle Size Reduction Techniques

Particle size reduction is a fundamental approach to increasing the surface area of a drug, which can lead to an enhanced dissolution rate as described by the Noyes-Whitney equation. For BCS Class II drugs like fimasartan, techniques such as micronization and nanocrystal technology are highly relevant.